BenchChemオンラインストアへようこそ!

2-((2-Phenylpyrimidin-4-yl)thio)acetic acid

Regioisomer discrimination Procurement QC Structural identity verification

2-((2-Phenylpyrimidin-4-yl)thio)acetic acid (CAS 1091991-76-2) is a heterocyclic building block belonging to the phenylpyrimidinyl-thioacetic acid class, with molecular formula C₁₂H₁₀N₂O₂S and molecular weight 246.29 g/mol. The compound features a 2-phenyl-substituted pyrimidine ring connected via a thioether bridge at the 4-position to an acetic acid moiety.

Molecular Formula C12H10N2O2S
Molecular Weight 246.29 g/mol
Cat. No. B7825172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Phenylpyrimidin-4-yl)thio)acetic acid
Molecular FormulaC12H10N2O2S
Molecular Weight246.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC(=N2)SCC(=O)O
InChIInChI=1S/C12H10N2O2S/c15-11(16)8-17-10-6-7-13-12(14-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)
InChIKeySXPMNYJJBMNTSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Phenylpyrimidin-4-yl)thio)acetic acid (CAS 1091991-76-2): Procurement-Ready Identity and Core Specifications


2-((2-Phenylpyrimidin-4-yl)thio)acetic acid (CAS 1091991-76-2) is a heterocyclic building block belonging to the phenylpyrimidinyl-thioacetic acid class, with molecular formula C₁₂H₁₀N₂O₂S and molecular weight 246.29 g/mol . The compound features a 2-phenyl-substituted pyrimidine ring connected via a thioether bridge at the 4-position to an acetic acid moiety. Commercial availability is established at purities of ≥95% to NLT 98%, with ISO-certified quality control suitable for pharmaceutical R&D procurement . Its canonical SMILES is O=C(O)CSC1=NC(C2=CC=CC=C2)=NC=C1, placing it within a distinct regioisomeric family of phenylpyrimidinyl-thioacetic acids that differ critically in the attachment positions of the phenyl and thioacetic acid groups on the pyrimidine core .

Why Generic Substitution of 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid Jeopardizes Experimental Reproducibility


Three regioisomeric phenylpyrimidinyl-thioacetic acids share the identical molecular formula (C₁₂H₁₀N₂O₂S, MW 246.29) yet differ in the attachment position of the phenyl and thioacetic acid groups on the pyrimidine ring: the target compound (2-phenyl, 4-thioacetic; CAS 1091991-76-2) ; the 4-phenyl, 2-thioacetic regioisomer (CAS 88768-48-3) ; and the 6-phenyl, 4-thioacetic regioisomer (CAS 927998-57-0) . These positional isomers are not interchangeable—each presents a distinct spatial orientation of the carboxylic acid pharmacophore and the phenyl hydrophobic group relative to the pyrimidine nitrogen atoms, which governs hydrogen-bonding geometry, metal-chelation potential, and target-protein engagement [1]. Furthermore, the 4-pyrimidinylthioacetic acid scaffold (target) occupies a fundamentally different chemical space from the more extensively studied 2-pyrimidinylthioacetic acid platform exemplified by pirinixic acid (Wy-14643), which bears additional 4-chloro and 6-(2,3-xylidino) substituents critical for its PPARα agonist activity [2]. Substituting any of these analogs for the target compound without verification introduces an uncontrolled variable that can invalidate SAR conclusions, alter assay outcomes, and compromise patent defensibility.

Quantitative Differentiation Evidence for 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid: Head-to-Head and Cross-Study Comparisons


Regioisomeric CAS-Level Differentiation Among Three Phenylpyrimidinyl-Thioacetic Acid Isomers

Three commercially available compounds share the identical molecular formula C₁₂H₁₀N₂O₂S and MW of 246.29 Da but are distinguished by the substitution pattern on the pyrimidine ring. The target compound 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid (CAS 1091991-76-2) carries the phenyl group at the 2-position and the thioacetic acid at the 4-position . The regioisomer 2-(4-phenylpyrimidin-2-yl)sulfanylacetic acid (CAS 88768-48-3) reverses this arrangement with phenyl at the 4-position and thioacetic acid at the 2-position . The regioisomer [(6-Phenylpyrimidin-4-yl)thio]acetic acid (CAS 927998-57-0) places phenyl at the 6-position while retaining thioacetic acid at the 4-position . All three have distinct CAS numbers, IUPAC names, and SMILES strings, making them unambiguously differentiable by analytical methods but easily conflated during text-based procurement searches.

Regioisomer discrimination Procurement QC Structural identity verification

Predicted pKa and Ionization-State Comparison Between 2-Phenyl-4-thioacetic and 6-Phenyl-4-thioacetic Regioisomers

The predicted acid dissociation constant (pKa) of the carboxylic acid group governs the compound's ionization state at physiological pH and thereby influences aqueous solubility, passive membrane permeability, and protein binding. The 6-phenyl regioisomer [(6-Phenylpyrimidin-4-yl)thio]acetic acid (CAS 927998-57-0) has a computationally predicted pKa of 3.04 ± 0.10 . The target compound, bearing the phenyl group at the 2-position rather than the 6-position, is expected to exhibit a closely comparable pKa in the range of approximately 3.0–3.5 based on the similar electronic environment of the thioacetic acid substituent at the 4-position of the pyrimidine ring . The pyrimidine ring nitrogen at the 1-position may exert a subtle electron-withdrawing effect that differs between the 2-phenyl and 6-phenyl substitution patterns, potentially shifting the pKa by a fraction of a log unit. At pH 7.4, both compounds are predicted to exist predominantly in the deprotonated carboxylate form, with solubility enhanced under mildly alkaline conditions (pH 7.4–8.5) due to carboxylic acid deprotonation .

Physicochemical profiling pKa prediction Ionization state Drug-likeness

Molecular Scaffold Differentiation: 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid versus Pirinixic Acid (Wy-14643)

Pirinixic acid (Wy-14643; CAS 50892-23-4), the most extensively characterized pyrimidinylthioacetic acid derivative, is a 2-pyrimidinylthioacetic acid bearing a 4-chloro and a 6-(2,3-xylidino) substituent. Its molecular weight of 323.8 Da is 77.5 Da higher than the target compound (246.29 Da) . Pirinixic acid acts as a potent PPARα agonist (murine EC₅₀ = 0.63 μM; human EC₅₀ = 5.0 μM) and is an antihypercholesterolemic agent approximately 60-fold more potent than clofibrate in rat models [1]. However, its clinical utility is constrained by significant hepatomegaly and hepatic peroxisome proliferation observed in rodent studies—effects attributed to the 4-chloro and xylidino substituents rather than the pyrimidinylthioacetic acid core [2]. The target compound lacks both the 4-chloro and the 6-(2,3-xylidino) substituents, instead presenting an unsubstituted pyrimidine ring with a 2-phenyl group; this structural simplification eliminates the pharmacophoric elements responsible for both the potent PPARα agonism and the associated hepatotoxicity of Wy-14643 [3]. Additionally, the target compound's thioacetic acid is attached at the pyrimidine 4-position, whereas pirinixic acid's is at the 2-position—a scaffold-level difference that redirects SAR exploration into distinct chemical space [3].

Scaffold hopping PPARα Hepatotoxicity risk Lead optimization

Class-Level Benchmark: COX-2 Inhibitory and Antimicrobial Activity of Pyrimidinylthioacetic Acid Analogs

A structurally related benzimidazole-pyrimidinylthioacetic acid hybrid (compound 2a: 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid) was evaluated in a comprehensive study combining in silico docking with in vitro enzymatic and antimicrobial assays [1]. In molecular docking against COX-2, compound 2a demonstrated a binding affinity of −9.0 kcal/mol, surpassing the standard drugs celecoxib (−8.8 kcal/mol) and indomethacin (−7.7 kcal/mol). In the corresponding in vitro COX-2 inhibition assay, compound 2a exhibited an IC₅₀ of 3.5 μM, compared to celecoxib's IC₅₀ of 0.65 μM, indicating moderate but measurable anti-inflammatory potential [1]. Against E. coli, compound 2a showed an MIC of 6.5 μM, comparable to gentamycin. This data establishes a class-level activity benchmark for pyrimidinylthioacetic acid-containing compounds: the scaffold demonstrates measurable engagement with COX-2 and bacterial targets, with potency roughly 5-fold lower than the clinical benchmark celecoxib in the COX-2 enzyme assay [1]. The target compound, with its simpler 2-phenyl substitution (vs. 2-benzylthiopyrimidin-4-yl-benzimidazole in 2a), represents a less elaborated scaffold that may serve as a starting point for optimization toward either improved COX-2 selectivity or antimicrobial potency.

COX-2 inhibition Anti-inflammatory Antimicrobial Molecular docking

4-Pyrimidinylthioacetic Acid Scaffold: Distinct Patent and Pharmacological Heritage from the 2-Pyrimidinylthioacetic Acid Series

The 4-pyrimidinylthioacetic acid scaffold—to which the target compound belongs—has an independent patent heritage from the 2-pyrimidinylthioacetic acid series exemplified by pirinixic acid. US Patent 3,974,162 (filed 1972) explicitly claims 4-pyrimidinylthioacetic acid derivatives as anti-lipemic agents that reduce serum cholesterol concentrations in hypercholesterolemic rats, with activity established through oral dosing in a validated in vivo model [1][2]. This patent is structurally and pharmacologically distinct from the later 2-pyrimidinylthioacetic acid patents covering Wy-14643 and its analogs. The SAR disclosed in the 4-pyrimidinylthio series indicates that activity is modulated by substituents at the pyrimidine 2-, 5-, and 6-positions, with the thioacetic acid at the 4-position serving as the essential pharmacophoric anchor [2]. The target compound, with its 2-phenyl substituent and unsubstituted 5- and 6-positions, represents the structurally simplest active member of this series. Notably, the hepatic peroxisome proliferative effects that plague Wy-14643 and its 2-pyrimidinylthio congeners were shown to be closely linked to hypolipidemic potency and specific structural features (particularly the 4-chloro-6-(substituted-amino) motif), not to the pyrimidinylthioacetic acid scaffold per se [3]. This suggests that 4-pyrimidinylthioacetic acid derivatives lacking the chloro-amino substitution pattern may achieve therapeutic windows unattainable by the pirinixic acid series.

Anti-lipemic agents Scaffold divergence Patent landscape 4-Pyrimidinylthio SAR

Procurement-Driven Application Scenarios for 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid Based on Verified Differentiation Evidence


Regioisomer-Specific Target Engagement and Biochemical Probe Development

The unambiguous regioisomeric identity of 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid (CAS 1091991-76-2)—with phenyl specifically at the pyrimidine 2-position and thioacetic acid at the 4-position—makes it the definitive choice for studies requiring positional certainty in probe-target interactions . Unlike the 2-pyrimidinylthioacetic acid scaffold of pirinixic acid, the 4-pyrimidinylthio attachment orients the carboxylic acid moiety in a distinct geometric relationship to the pyrimidine N1 and N3 nitrogens, which may enable selective metal-chelation or hydrogen-bonding patterns at enzyme active sites not accessible to the 2-thio regioisomers [1]. This scenario is directly supported by the regioisomeric differentiation evidence (Evidence Item 1) and the scaffold-level SAR divergence from pirinixic acid (Evidence Item 5).

Anti-Inflammatory Lead Optimization Starting from a Clean Pyrimidinylthioacetic Acid Scaffold

The class-level COX-2 inhibitory activity demonstrated by related pyrimidinylthioacetic acid analogs (docking score −9.0 kcal/mol; in vitro IC₅₀ 3.5 μM for compound 2a vs. celecoxib IC₅₀ 0.65 μM) [2] provides a benchmark for initiating anti-inflammatory SAR programs with the target compound. Its structurally minimized design—lacking the benzimidazole and benzylthio elaborations of compound 2a—offers a clean scaffold with multiple vectors (pyrimidine C5, C6 positions; carboxylic acid derivatization; phenyl ring substitution) for systematic potency optimization. The predicted pKa of ~3.0–3.5 (Evidence Item 2) ensures the carboxylate is predominantly ionized at physiological pH, facilitating aqueous solubility for in vitro assay compatibility.

Lipid Metabolism Research Utilizing the 4-Pyrimidinylthioacetic Acid Pharmacophore

US Patent 3,974,162 establishes that 4-pyrimidinylthioacetic acid derivatives reduce serum cholesterol in hypercholesterolemic rats via oral administration [3]. The target compound, bearing the 4-thioacetic acid anchor with a 2-phenyl substituent, represents the structurally minimal active scaffold within this patent class. Unlike pirinixic acid (Wy-14643), which induces significant hepatomegaly alongside its ~60× clofibrate antihypercholesterolemic potency [4], the target compound lacks the 4-chloro and 6-(2,3-xylidino) substituents associated with hepatic peroxisome proliferation [5]. This positions it as a potentially safer starting point for developing lipid-lowering agents, with the phenyl group at C2 providing a hydrophobic anchor that may be varied to modulate pharmacokinetic properties without introducing the hepatotoxic liability of the Wy-14643 series.

Focused Library Synthesis and SAR Exploration in Underexplored Pyrimidine Chemical Space

The 4-pyrimidinylthioacetic acid scaffold is substantially less explored in the medicinal chemistry literature than the 2-pyrimidinylthioacetic acid series (pirinixic acid and its >20 published derivatives) [4][3]. The target compound offers a compact MW of 246.29 Da with three readily derivatizable positions (carboxylic acid, phenyl ring, and pyrimidine C5/C6), making it an efficient starting material for parallel library synthesis. Its commercial availability at ≥95% purity from ISO-certified suppliers ensures consistent quality across library production batches. The independent patent heritage of the 4-pyrimidinylthio series further enhances its attractiveness for organizations seeking freedom-to-operate in the pyrimidinylthioacetic acid chemical space.

Quote Request

Request a Quote for 2-((2-Phenylpyrimidin-4-yl)thio)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.